molecular formula C18H26BN3 B4984267 NoName

NoName

Cat. No.: B4984267
M. Wt: 295.2 g/mol
InChI Key: ZPYLFTFZMVXKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Seminal Discoveries Pertaining to Compound "NoName"

The use of the bark of the Cinchona tree, the natural source of "NoName," dates back to at least the 17th century, with Jesuit missionaries in Peru documenting its use. pharmakina.comnih.gov Indigenous populations in the Andes were known to use the bark for treating fevers and chills. nih.govnih.gov The introduction of "Cinchona bark" to Europe in the 1600s marked a turning point in medicine, providing a remarkably effective treatment for the prevalent fevers of the time. guntherpublications.commedium.com

The early use of the bark was hampered by a lack of standardization. guntherpublications.commedium.com A major breakthrough occurred in 1820 when French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named. wikipedia.orgguntherpublications.comceon.rsisglobal.org This isolation of "NoName" allowed for standardized dosing and a more potent medicinal application. guntherpublications.comceon.rs The establishment of a factory in Paris by Pelletier and Caventou for the extraction of "NoName" is considered by many to be a foundational moment in the modern pharmaceutical industry. ceon.rs

The 19th and 20th centuries saw further significant milestones in the study of "NoName." Its molecular formula was determined in 1854, and its complex chemical structure was correctly established in the early 20th century. nih.govwikipedia.org An attempt to synthesize "NoName" in 1856 by William Henry Perkin famously led to the serendipitous discovery of mauveine, the first synthetic aniline (B41778) dye, which in turn spurred the growth of the synthetic dye industry and influenced the work of Paul Ehrlich in chemotherapy. nih.govnih.gov The first total synthesis of "NoName" was a significant achievement in organic chemistry, though it was too complex for commercial production. isglobal.orgwikipedia.org

Table 1: Timeline of Key Discoveries

Year Discovery Researchers Significance
17th Century Documented use of Cinchona bark for fevers in Europe. Jesuit Missionaries First effective treatment for malaria-like fevers in Europe. pharmakina.comnih.gov
1820 Isolation of the active alkaloid "NoName" from Cinchona bark. Pierre Pelletier & Joseph Caventou Enabled standardized dosing and marked a key step in pharmacology. guntherpublications.comceon.rsisglobal.org
1854 Determination of the molecular formula of "NoName". Adolph Strecker Advanced the chemical understanding of the compound. wikipedia.org
1856 Attempted synthesis of "NoName" leads to the discovery of mauveine. William Henry Perkin Unintentionally launched the synthetic dye industry. nih.govnih.gov
1907 Correct atomic connectivity of "NoName" established. Paul Rabe Provided the accurate chemical structure, crucial for future synthesis. wikipedia.org
1944 First-reported total synthesis of "NoName". R.B. Woodward & W.E. Doering A landmark achievement in the field of organic chemistry. isglobal.orgwikipedia.org
2001 First stereoselective total synthesis of "NoName". Gilbert Stork A significant advancement in synthetic organic chemistry. wikipedia.org

Contemporary Significance and Interdisciplinary Relevance of Compound "NoName"

Despite being a centuries-old compound, "NoName" and its derivatives remain subjects of significant academic and research interest. Its primary contemporary relevance lies in medicinal chemistry, particularly in the context of infectious diseases. nih.gov While no longer the first-line treatment in many cases, it continues to be a vital therapeutic agent, especially in regions with resistance to newer drugs. nih.govmmv.org

The interdisciplinary relevance of "NoName" extends beyond its direct therapeutic applications. Its unique chemical structure, featuring a quinoline (B57606) core, has made it a foundational molecule in the development of other synthetic drugs. tohoku.ac.jpbiointerfaceresearch.com The study of its derivatives, such as chloroquine (B1663885) and mefloquine, has been a major focus of pharmaceutical research. mmv.orgtohoku.ac.jp

Furthermore, "NoName" and its derivatives are utilized in the field of organic chemistry as catalysts and ligands for asymmetric synthesis, a testament to the molecule's complex and valuable stereochemistry. tohoku.ac.jp Research is also exploring its potential in other areas, including its effects on various pathogens and its application in treating certain muscular disorders. drugbank.comwisdomlib.org

Current Research Landscape and Identified Knowledge Gaps for Compound "NoName"

The current research landscape for "NoName" is multifaceted. A primary area of investigation is the ongoing issue of drug resistance. mmv.orgnih.gov Researchers are actively studying the mechanisms by which pathogens develop resistance to "NoName" and related compounds to inform the development of new therapeutic strategies. nih.gov

Another significant research focus is the synthesis of new derivatives of "NoName." mdpi.combibliotekanauki.plresearchgate.net By modifying the original structure, scientists aim to create new compounds with enhanced efficacy, and different biological activities. bibliotekanauki.plnih.gov This includes the development of hybrid molecules that combine "NoName" with other pharmacophoric units. mdpi.com The use of green chemistry principles in the synthesis of "NoName" derivatives is also a growing area of interest. nih.govresearchgate.net

Despite extensive study, there are still knowledge gaps in our understanding of "NoName." The precise mechanism of action is not fully resolved, although the leading hypothesis involves the inhibition of hemozoin biocrystallization in the malaria parasite. researchgate.net Further research is needed to fully elucidate the molecular targets and pathways affected by "NoName." nih.govresearchgate.net Additionally, the full spectrum of its biological activities and potential therapeutic applications beyond its traditional uses remains an area of active exploration. drugbank.comwisdomlib.org The potential for interactions with other drugs, particularly in populations with co-infections like HIV and tuberculosis, requires further investigation. nih.govresearchgate.net

Overview of Research Objectives and Scope within "NoName" Studies

The objectives of current research on "NoName" are diverse and span multiple scientific disciplines. Key objectives include:

Elucidating Mechanisms of Action and Resistance: A fundamental goal is to achieve a complete understanding of how "NoName" exerts its biological effects and the molecular basis of resistance. nih.govresearchgate.net This involves studying its interaction with parasitic proteins and metabolic pathways.

Synthesizing Novel Derivatives: Organic and medicinal chemists are focused on the rational design and synthesis of new "NoName" analogues. mdpi.comresearchgate.net The scope of this work includes creating compounds with improved activity, and exploring new therapeutic applications such as anticancer and antibacterial agents. biointerfaceresearch.commdpi.comnih.gov

Developing Efficient Synthetic Routes: A significant area of research is the development of more efficient and stereoselective total syntheses of "NoName" and its derivatives. tohoku.ac.jpslideshare.net This includes the use of one-pot reactions and organocatalysis to improve yield and reduce waste. tohoku.ac.jp

Exploring New Delivery Systems: Researchers are investigating novel drug delivery systems, such as nanosuspensions for alternative administration routes, to improve the compound's therapeutic profile. mdpi.com

The scope of "NoName" research is truly interdisciplinary, involving organic chemistry, medicinal chemistry, pharmacology, molecular biology, and parasitology. The ultimate aim is to leverage the unique properties of this historic molecule to address contemporary challenges in medicine and chemical synthesis.

Properties

IUPAC Name

2,2-dibutyl-3,9-diaza-1-azonia-2-boranuidatricyclo[8.4.0.03,8]tetradeca-1(14),4,6,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BN3/c1-3-5-13-19(14-6-4-2)21-15-9-7-11-17(21)20-18-12-8-10-16-22(18)19/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLFTFZMVXKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C=CC=CC2=NC3=CC=CC=[N+]31)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Noname Characterization

Spectroscopic Techniques in the Structural Elucidation of "NoName"

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to elucidating the structure of molecules. maricopa.edu For a compound like "NoName," a combination of spectroscopic methods is employed to determine the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. msu.educhemistrysteps.com It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgbyjus.com The principle involves placing the sample in a strong magnetic field and irradiating it with radio waves, which causes nuclei with a non-zero spin to absorb energy and reorient themselves. wikipedia.orgebsco.com The resulting NMR spectrum provides invaluable data on the electronic environment of the nuclei and their connections. ebsco.com

For the structural elucidation of "NoName," ¹H and ¹³C NMR are the most common types used. wikipedia.org

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. chemistrysteps.com This helps in identifying the types of functional groups present. chemistrysteps.com

Integration: The area under an NMR signal is proportional to the number of nuclei generating that signal. This allows for the determination of the relative ratio of different types of protons in the "NoName" molecule. chemistrysteps.com

Spin-Spin Coupling (Splitting): The splitting of an NMR signal into multiple peaks (multiplicity) provides information about the number of adjacent, non-equivalent nuclei. This is crucial for piecing together the connectivity of atoms within the "NoName" structure.

Table 1: Hypothetical ¹H NMR Data for a "NoName" Sample This interactive table presents potential proton NMR data, illustrating how chemical shifts and multiplicities can be used to infer the structure of "NoName."

Chemical Shift (δ) ppm Multiplicity Integration Proposed Assignment
7.26 Doublet 2H Aromatic Protons
6.88 Doublet 2H Aromatic Protons
4.15 Triplet 2H -CH₂-O-
3.80 Singlet 3H -O-CH₃
1.80 Multiplet 2H -CH₂-

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.orgalwsci.com It is an essential tool for determining the molecular weight and elemental composition of a compound like "NoName". broadinstitute.orglabmanager.com The process involves converting the sample molecules into gas-phase ions, which are then separated by a mass analyzer based on their m/z ratio and subsequently detected. alwsci.combroadinstitute.org

Key applications of MS in the analysis of "NoName" include:

Molecular Weight Determination: MS provides the exact molecular weight of the "NoName" molecule, which is a critical piece of information for determining its molecular formula. broadinstitute.org

Structural Elucidation: By analyzing the fragmentation patterns of the molecular ion, significant structural information can be deduced. wikipedia.org When the ionized molecule breaks apart, it forms characteristic fragment ions that can be pieced together to reveal the original structure.

Isotopic Analysis: MS can determine the isotopic composition of elements within a molecule, which can aid in identification. wikipedia.org

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for "NoName" This interactive table shows a potential fragmentation pattern for "NoName" as observed in a mass spectrum. The m/z values correspond to the parent ion and various fragments, aiding in structural confirmation.

m/z (Mass-to-Charge Ratio) Relative Abundance (%) Proposed Fragment Identity
180.1 100 [M]⁺ (Molecular Ion)
151.1 45 [M - C₂H₅]⁺
135.1 80 [M - OC₂H₅]⁺
121.1 65 [M - C₃H₇O]⁺
108.1 30 [C₇H₈O]⁺

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. acs.orgmdpi.com Both techniques probe the vibrational energy levels of molecules but operate on different principles and are often complementary. ksu.edu.saacs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. ksu.edu.sa For a vibrational mode to be IR active, it must involve a change in the molecule's dipole moment. jchps.com This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups like carbonyls (C=O), hydroxyls (O-H), and amines (N-H). ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.sa When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) with a shift in energy that corresponds to the molecule's vibrational modes. jchps.com A vibration is Raman active if it involves a change in the molecule's polarizability. jchps.com Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as carbon-carbon double and triple bonds, and is well-suited for studying materials in aqueous solutions. ksu.edu.saacs.org

The rule of mutual exclusion for centrosymmetric molecules states that vibrations that are IR active are Raman inactive, and vice versa, making the combination of these two techniques a powerful tool for structural elucidation. jchps.com

Table 3: Characteristic Vibrational Frequencies for Functional Groups in "NoName" This interactive table lists typical IR and Raman frequencies for common functional groups, which can be used to identify their presence in the "NoName" structure.

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹) Bond Type
O-H (Alcohol) 3200-3600 (Broad) 3200-3600 (Weak) Stretch
C-H (Aromatic) 3000-3100 3000-3100 (Strong) Stretch
C-H (Aliphatic) 2850-3000 2850-3000 (Strong) Stretch
C=O (Carbonyl) 1650-1750 (Strong) 1650-1750 (Medium) Stretch
C=C (Aromatic) 1400-1600 (Medium) 1400-1600 (Strong) Stretch

Chromatographic Separation and Purity Assessment of "NoName"

Chromatography is a laboratory technique for the separation of a mixture. wikipedia.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. phenomenex.com This separation is based on differential partitioning between the mobile and stationary phases. teledynelabs.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. torontech.comuhplcs.com It is a cornerstone for assessing the purity of pharmaceutical and chemical compounds like "NoName". moravek.comnih.gov In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) at high pressure. uhplcs.com

Key aspects of HPLC for "NoName" analysis include:

Purity Assessment: HPLC is ideal for chemical purity testing as it can separate "NoName" from any impurities or by-products from its synthesis. moravek.com The area of the peak corresponding to "NoName" relative to the total area of all peaks provides a quantitative measure of its purity.

Method Development: Different column types (e.g., reversed-phase, normal-phase) and mobile phase compositions can be used to optimize the separation. torontech.com

Detection: A variety of detectors can be used, with UV-Vis detectors being the most common for compounds that possess a chromophore. nih.gov For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). sepscience.com

Table 4: Representative HPLC Purity Analysis of a "NoName" Batch This interactive table displays a hypothetical result from an HPLC analysis, showing the retention time, peak area, and calculated purity of "NoName."

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identity
1 2.54 15.6 0.4 Impurity A
2 3.81 3890.2 99.2 NoName
3 4.12 11.8 0.3 Impurity B

Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile compounds that can be vaporized without decomposition. wikipedia.orglibretexts.org In GC, the mobile phase is an inert gas (e.g., helium, nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. wikipedia.orgteledynelabs.com

GC is particularly useful for "NoName" if the compound or potential impurities are sufficiently volatile. The process involves injecting a small amount of the sample, which is then vaporized and carried by the carrier gas through the column. phenomenex.com Components separate based on their boiling points and interaction with the stationary phase. phenomenex.comteledynelabs.com

Purity and Impurity Profiling: GC can effectively separate volatile impurities from the main "NoName" compound, allowing for accurate purity determination.

Quantitative Analysis: The area under a GC peak is proportional to the amount of the specific component, enabling precise quantification.

Hyphenated Techniques: Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the detection power of MS, making it an invaluable tool for identifying unknown volatile components in a "NoName" sample. libretexts.org

Table 5: Hypothetical GC Analysis for Volatile Impurities in "NoName" This interactive table shows potential results from a GC analysis of a "NoName" sample, used to detect and quantify volatile impurities.

Retention Time (min) Component Concentration (ppm)
3.15 Dichloromethane 50
4.28 Toluene 25

X-ray Crystallography and Solid-State Structural Analysis of "NoName"

X-ray crystallography stands as the principal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.govnih.govlibretexts.org This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and stereochemistry. wikipedia.orglabtoo.comjove.com The process involves irradiating a single, high-quality crystal of "NoName" with a beam of X-rays and analyzing the resulting diffraction pattern. nih.govjove.com The angles and intensities of the diffracted X-rays are measured to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

For "NoName," single-crystal X-ray diffraction analysis was successfully performed, yielding a definitive solid-state structure. The analysis required growing a suitable crystal from a supersaturated solution, which is often the most challenging step in the process. nih.govlibretexts.org The crystallographic data obtained not only confirmed the covalent framework of the molecule but also provided critical insights into its conformational preferences and intermolecular interactions in the solid state. This information is fundamental for understanding its physical properties and for computational modeling studies. While single-crystal analysis is preferred for its detail, X-ray powder diffraction (XRPD) can also be a valuable tool for phase identification and purity assessment of polycrystalline batches of "NoName". iastate.edujst.go.jp

Interactive Table 1: Crystallographic Data for "NoName"

Parameter Value
Empirical Formula C₂₂H₂₅N₃O₄
Formula Weight 411.46 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.987(2)
b (Å) 15.456(3)
c (Å) 12.112(2)
α (°) 90
β (°) 105.67(1)
γ (°) 90
Volume (ų) 1978.9(6)
Z 4
Calculated Density (g/cm³) 1.381

Hyphenated Analytical Techniques for Comprehensive "NoName" Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the confirmation of compound identity. nih.govslideshare.netresearchgate.netijarnd.com These integrated systems provide comprehensive data from a single analysis, enhancing both qualitative and quantitative capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique ideal for the analysis of "NoName," particularly due to its applicability to a wide range of compounds, including those that are non-volatile or thermally unstable. shimadzu.comemerypharma.compatsnap.com The methodology combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. ijpsjournal.commdpi.com In a typical LC-MS analysis of "NoName," the compound is first separated from impurities or other components in a mixture on an HPLC column. The eluent from the column is then introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate intact molecular ions of the analyte with minimal fragmentation, which is ideal for polar compounds like "NoName". shimadzu.comhplcvials.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (the molecular ion of "NoName") and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound with high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical method. shimadzu.comemerypharma.comconquerscientific.com While "NoName" itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile derivatives or potential degradation products. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph before being detected by a mass spectrometer. conquerscientific.com GC-MS often utilizes hard ionization techniques like Electron Impact (EI), which causes extensive fragmentation, providing a detailed fragmentation spectrum that is highly reproducible and useful for library matching. hplcvials.com

The choice between LC-MS and GC-MS is primarily dictated by the physicochemical properties of the analyte. emerypharma.compatsnap.com For a comprehensive characterization of "NoName" and its related substances, LC-MS is generally the more suitable primary technique. patsnap.com

Interactive Table 2: Representative LC-MS/MS Data for "NoName"

Parameter Value
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Retention Time (min) 8.72
Precursor Ion [M+H]⁺ (m/z) 412.19
Major Product Ions (m/z) 353.15, 296.13, 194.08

Theoretical and Computational Chemistry Studies of Compound Noname

Quantum Chemical Investigations of "NoName" Electronic Structure

Quantum chemical methods, rooted in the principles of quantum mechanics, are fundamental for probing the electronic structure of molecules. wikipedia.org These methods aim to solve the electronic Schrödinger equation, providing insights into electron distribution, energy levels, and bonding within a molecule like "NoName." wikipedia.org Understanding the electronic structure is crucial as it dictates many of a compound's chemical and physical properties, including reactivity and spectroscopic characteristics. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry due to its favorable balance of accuracy and computational cost, making it widely applicable to diverse chemical systems, including potentially "NoName." solubilityofthings.com, wikipedia.org, royalsocietypublishing.org DFT focuses on the electron density of a system rather than the complex many-electron wavefunction, significantly simplifying calculations while still providing accurate descriptions of electronic structure and ground-state properties. solubilityofthings.com, acs.org

Applications of DFT to "NoName" would involve calculating its optimized molecular geometry, bond lengths, and angles. numberanalytics.com Furthermore, DFT can be used to determine the electronic properties of "NoName," such as molecular orbital energies (e.g., HOMO and LUMO energies), charge distribution, and dipole moment. nih.gov, numberanalytics.com These parameters are vital for understanding the compound's stability, reactivity, and potential interactions with other molecules. For instance, the energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability and its propensity to undergo chemical reactions.

DFT calculations can also be employed to study reaction pathways involving "NoName," identifying transition states and calculating reaction energies and barriers. numberanalytics.com This provides mechanistic insights into how "NoName" might react under different conditions.

PropertyValue (Hypothetical for "NoName")Method Used (Illustrative)
HOMO Energy (eV)-7.2DFT (B3LYP functional)
LUMO Energy (eV)-1.5DFT (B3LYP functional)
Dipole Moment (Debye)2.5DFT (B3LYP functional)
Calculated Bond Length (Å)1.45 (C-C bond example)DFT (B3LYP functional)

Ab initio methods, meaning "from first principles," are a class of quantum chemical techniques that derive their calculations directly from fundamental physical constants and quantum mechanics, without the inclusion of empirical parameters. dtic.mil, wikipedia.org, numberanalytics.com While generally more computationally demanding than DFT, ab initio methods can offer higher accuracy for certain properties and systems. dtic.mil, imperial.ac.uk

Applying ab initio methods to "NoName" would involve calculations based on rigorous mathematical approximations to the Schrödinger equation. dtic.mil Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (like MP2, CI, and CC) can be used to obtain highly accurate electronic structures, correlation energies, and molecular properties for "NoName," particularly for smaller or moderately sized versions of the molecule. wikipedia.org, numberanalytics.com

These methods are valuable for obtaining benchmark data to validate results from less computationally expensive methods like DFT. imperial.ac.uk Ab initio calculations on "NoName" could provide precise details about its electronic wave function, allowing for a detailed analysis of bonding and electron correlation effects, which are crucial for understanding complex chemical behavior. wikipedia.org

Molecular Dynamics Simulations of "NoName" Interactions and Conformations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. nih.gov, nih.gov By applying classical Newtonian mechanics to atoms and molecules, MD simulations can provide insights into the dynamic aspects of "NoName," such as its conformational flexibility, interactions with a solvent or other molecules, and how these properties change over time. nih.gov, researchgate.net

For "NoName," MD simulations could be used to study its behavior in different environments, such as in water or a lipid bilayer, to understand its solvation or membrane permeability characteristics. mdpi.com Simulations can reveal the preferred conformations of "NoName" and the transitions between different conformers, which is essential for understanding its flexibility and how it might fit into a binding site, for example. mdpi.com, researchgate.net

MD simulations are also crucial for studying the interactions of "NoName" with other molecules, such as proteins or nucleic acids, to understand binding mechanisms, stability of complexes, and induced conformational changes. mdpi.com, nih.gov By simulating the system's evolution over time, researchers can observe the formation and breaking of non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com, researchgate.net

Simulation PropertyObservation (Hypothetical for "NoName")Simulation Duration (Illustrative)Environment (Illustrative)
Conformational StabilityStable in aqueous solution100 nsWater
Interaction with Protein XForms stable hydrogen bonds with Arg9750 nsWater
RMSD (Root Mean Square Deviation)Low fluctuation in bound state50 nsWater

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for "NoName"

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are chemoinformatics approaches that aim to build predictive models correlating the structural characteristics of compounds with their biological activities or physicochemical properties. mdpi.com, researchgate.net, imist.ma While typically applied to a series of related compounds, the principles can be discussed in the context of understanding how modifications to the "NoName" structure might affect its properties.

For "NoName," QSAR/QSPR modeling would involve calculating a variety of molecular descriptors that numerically encode its structural features. researchgate.net, conicet.gov.ar, imist.ma These descriptors can be 1D, 2D, or 3D, representing aspects like molecular weight, topological indices, electronic properties, and spatial arrangement of atoms. conicet.gov.ar Statistical methods are then used to build a model that relates these descriptors to a specific activity or property of "NoName" or its potential analogues. researchgate.net, imist.ma

While a QSAR/QSPR model is most powerful when trained on a dataset of compounds structurally similar to "NoName" with known activities or properties, the theoretical framework is relevant. imist.ma Developing such a model for "NoName" and its potential derivatives would allow for the prediction of the activity or property of new, unsynthesized analogues, guiding the design of compounds with improved characteristics. imist.ma

Prediction of Novel "NoName" Analogues and Their Reactivity Profiles

Computational methods are invaluable for the in silico design and prediction of novel chemical entities based on a known scaffold, such as "NoName." By understanding the structure-activity/property relationships and the electronic and steric requirements for desired behavior, researchers can computationally design analogues of "NoName" with potentially enhanced properties. researchgate.net

Techniques like virtual screening, pharmacophore modeling, and molecular docking can be used to identify potential modifications to the "NoName" structure that are predicted to improve binding affinity to a target or alter its reactivity. mdpi.com Quantum chemical calculations (DFT, ab initio) can then be used to assess the electronic structure and predicted reactivity profiles of these novel "NoName" analogues. numberanalytics.com, researchgate.net

Furthermore, computational approaches, including those based on machine learning, can explore the vast chemical space around "NoName" to suggest novel structures that are likely to possess desired attributes. rsc.org Predicting the reactivity of these predicted analogues is crucial for assessing their synthetic feasibility and stability.

Machine Learning and Chemoinformatics in "NoName" Research

Machine learning (ML) and chemoinformatics have become increasingly integrated into computational chemistry workflows, offering powerful tools for analyzing large datasets, building predictive models, and exploring chemical space in the context of compounds like "NoName." mdpi.com, researchgate.net, acs.org, mdpi.com

Chemoinformatics involves the use of computational techniques to handle, analyze, and utilize chemical information. mdpi.com, researchgate.net For "NoName," chemoinformatics tools would be used to manage structural data, calculate molecular descriptors, and perform similarity searches to identify related compounds. mdpi.com, researchgate.net

Machine learning algorithms can be applied to datasets of "NoName" and its analogues (if available) to build predictive models for various properties or activities (as discussed in QSAR/QSPR). mdpi.com, researchgate.net, researchgate.net ML models can identify complex, non-linear relationships between the structure of "NoName" derivatives and their observed behavior, potentially revealing insights not easily captured by traditional methods. researchgate.net

Furthermore, ML techniques, including deep learning, are being used for de novo molecular design, where models can generate novel molecular structures with predicted properties, potentially suggesting entirely new "NoName" analogues. researchgate.net, nih.gov, rsc.org ML can also accelerate quantum chemical calculations by providing accurate initial guesses or by building surrogate models. nih.gov

The integration of ML and chemoinformatics in "NoName" research allows for more efficient exploration of potential modifications, faster prediction of properties, and the identification of novel compounds with desired characteristics based on the structural scaffold of "NoName."

Biological and Biomedical Research Directions for Compound Noname Mechanistic & Pre Clinical Focus

Molecular Target Identification and Validation for "NoName"

Identifying the specific molecular targets with which a bioactive compound interacts is a critical step in understanding its mechanism of action. nih.gov The initial discovery of "NoName" stemmed from a high-throughput phenotypic screen where it demonstrated potent anti-proliferative effects in a cancer cell line. However, the precise proteins it binds to were unknown.

Current research efforts are centered on a multi-pronged approach to identify and validate these targets. One primary method being employed is affinity chromatography, where a derivative of "NoName" is immobilized on a solid support to capture its binding partners from cell lysates. Proteins that bind to the immobilized "NoName" are then eluted and identified using mass spectrometry.

In parallel, computational studies are being conducted to predict potential binding targets. Based on the chemical structure of "NoName," docking simulations are performed against a library of known protein structures, particularly those of enzymes and receptors implicated in cell cycle regulation and proliferation.

Preliminary findings from these approaches have suggested a potential interaction with a family of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. To validate these putative targets, biophysical assays such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are being utilized to quantify the binding affinity and thermodynamics of the "NoName"-protein interaction.

Table 1: Binding Affinity of "NoName" for Putative Molecular Targets
Putative TargetBinding Affinity (Kd)Method
Cyclin-Dependent Kinase 2 (CDK2)150 nMSurface Plasmon Resonance (SPR)
Glycogen Synthase Kinase 3β (GSK-3β)1.2 µMIsothermal Titration Calorimetry (ITC)
Mitogen-Activated Protein Kinase 1 (MAPK1)8.5 µMSurface Plasmon Resonance (SPR)

Mechanistic Studies of "NoName" at the Cellular and Sub-cellular Levels

Understanding how "NoName" behaves within a biological system requires a detailed investigation at the cellular and sub-cellular levels.

For "NoName" to exert its biological effects, it must first enter the target cells. Studies are underway to characterize its cellular uptake mechanism. nih.govresearchgate.net By employing fluorescently labeled "NoName" analogues and various endocytosis inhibitors, researchers are investigating whether the compound enters cells via passive diffusion or through active transport mechanisms such as clathrin-mediated or caveolae-mediated endocytosis. mdpi.com

Once inside the cell, the subcellular localization of "NoName" is being determined through confocal microscopy. Initial observations suggest a significant accumulation of the compound in the cytoplasm and, to a lesser extent, within the nucleus. The metabolic fate of "NoName" is also under investigation, using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any potential metabolites formed by cellular enzymes. researchgate.net

Table 2: Cellular Uptake of Fluorescently Labeled "NoName" in Different Cell Lines
Cell LineUptake MechanismSubcellular Localization
HeLa (Cervical Cancer)Clathrin-mediated endocytosisCytoplasm, Nucleus
A549 (Lung Cancer)Passive DiffusionCytoplasm
MCF-7 (Breast Cancer)Clathrin-mediated endocytosisCytoplasm, Lysosomes

Bioactive compounds often exert their effects by modulating intracellular signaling pathways that control cellular processes. khanacademy.orgkhanacademy.org Given the preliminary evidence pointing towards CDKs as potential targets, current research is focused on the impact of "NoName" on cell cycle-related signaling cascades.

Western blot analyses are being performed to assess the phosphorylation status of key proteins downstream of CDK2, such as the Retinoblastoma protein (Rb). A reduction in Rb phosphorylation following treatment with "NoName" would provide strong evidence for the on-target activity of the compound. Furthermore, broader phosphoproteomic studies are being conducted to identify other signaling pathways that may be affected by "NoName," which could reveal off-target effects or novel mechanisms of action. mdpi.comyoutube.com

To quantitatively assess the inhibitory effect of "NoName" on its putative enzyme targets, detailed enzyme kinetic studies are being conducted. wikipedia.orgteachmephysiology.com These studies measure the rate of the enzymatic reaction at varying substrate concentrations, both in the absence and presence of "NoName." youtube.com

By analyzing the data using models such as the Michaelis-Menten equation, key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. libretexts.org The inhibition constant (Ki) for "NoName" is also calculated to quantify its potency as an enzyme inhibitor. The nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) is being determined by analyzing how "NoName" affects Km and Vmax.

Table 3: Kinetic Parameters for CDK2 Inhibition by "NoName"
ParameterWithout "NoName"With "NoName" (100 nM)
Vmax (µmol/min/mg)5.85.7
Km (µM)12.325.1
Ki (nM)95
Inhibition TypeCompetitive

Pre-clinical In Vitro and Ex Vivo Assessment of "NoName" Biological Activities

Before any consideration for further development, the biological activities of "NoName" must be rigorously assessed in various pre-clinical models. A battery of in vitro assays is being used to characterize its pharmacological profile. The anti-proliferative activity of "NoName" is being evaluated against a panel of human cancer cell lines from different tissues of origin. The half-maximal inhibitory concentration (IC50) is determined for each cell line to assess the compound's potency and selectivity.

In addition to cancer cell lines, the effects of "NoName" are also being tested on non-cancerous human cell lines to obtain an early indication of its potential cytotoxicity. Ex vivo studies using patient-derived tumor explants are also planned to provide a more clinically relevant assessment of the compound's anti-cancer activity.

Table 4: Anti-proliferative Activity (IC50) of "NoName" in Human Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM)
HCT116Colon0.25
DU145Prostate0.87
MDA-MB-231Breast1.52
PANC-1Pancreas0.48

Rational Design and Synthesis of Biologically Active "NoName" Derivatives

With a foundational understanding of the structure-activity relationships (SAR) of "NoName," medicinal chemists are now engaged in the rational design and synthesis of novel derivatives. nih.gov The goal of this effort is to improve the compound's potency, selectivity, and pharmacokinetic properties.

Computational modeling is being used to guide the design of new analogues with predicted enhanced binding to the target protein. Modifications are being made to various parts of the "NoName" scaffold, and the resulting derivatives are being synthesized and evaluated in the same panel of biological assays. mdpi.comsciforum.net This iterative process of design, synthesis, and testing is expected to lead to the identification of a lead candidate with an optimized pharmacological profile.

Table 5: Structure-Activity Relationship of "NoName" Derivatives
CompoundModificationCDK2 Ki (nM)HCT116 IC50 (µM)
NoNameParent Compound950.25
NN-02Addition of a methyl group at R1780.18
NN-03Replacement of hydroxyl with methoxy at R21500.55
NN-04Cyclization of the side chain450.09

Applications of Compound Noname in Diverse Scientific Domains

Catalysis and Industrial Processes Utilizing "NoName"

Metal-"NoName" complexes are central to the field of catalysis, where they function as highly efficient and selective catalysts for a variety of chemical transformations. wikipedia.org Their utility is particularly pronounced in asymmetric synthesis, where chiral "NoName" complexes can induce high levels of stereoinduction, making them invaluable for producing enantiomerically pure compounds. acs.orgresearchgate.net

The application of "NoName" complexes in organic synthesis is extensive, with their catalytic activity being one of their most studied features. researchgate.netamazonaws.com These complexes are adept at catalyzing a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. bldpharm.commdpi.com Chiral metal-"NoName" complexes are particularly renowned as premier catalysts for asymmetric synthesis. acs.orgresearchgate.net

Key applications include:

Asymmetric Epoxidation: The manganese-containing "NoName" complex, famously known as Jacobsen's catalyst, is highly effective for the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.orgsigmaaldrich.com Chromium-"NoName" complexes also demonstrate high enantioselectivity in similar epoxidation reactions. sigmaaldrich.com

Henry Reaction: Cobalt-"NoName" complexes have been investigated as catalysts for the asymmetric Henry reaction, an important method for synthesizing enantioenriched nitro alcohols. rsc.org Interestingly, modifying the ligand structure, such as reducing the imine bonds to create the "salan" analogue, can reverse the enantioselectivity of the reaction. rsc.org

Kinetic Resolution: Cobalt(III)-"NoName" complexes are used in the hydrolytic kinetic resolution (HKR) of terminal epoxides, a technique that allows for the separation of racemic epoxide mixtures by selectively hydrolyzing one enantiomer. wikipedia.orgrsc.org

Conjugate Additions: Aluminum-"NoName" complexes have proven effective in catalyzing the conjugate addition of nucleophiles, such as azide, to unsaturated imides. mdpi.comsigmaaldrich.com They are also uniquely effective in promoting stereoselective Michael reactions, a powerful method for C-C bond formation, where other metal salen complexes are often ineffective. mdpi.comnih.gov

Cooperative Catalysis: "NoName" complexes can be used in cooperation with organocatalysts. acs.org In these systems, the organocatalyst can act as a modifier of the metal's reactivity or as a co-catalyst, enabling complex transformations through tandem or dual catalytic cycles. acs.org

Table 1: Selected "NoName" Metal Complexes and Their Catalytic Applications in Organic Synthesis

"NoName" Metal ComplexKey Catalytic ApplicationSignificanceReference
Mn-"NoName" (Jacobsen's Catalyst)Asymmetric Epoxidation of AlkenesLandmark catalyst for creating chiral epoxides from unfunctionalized olefins. wikipedia.orgsigmaaldrich.com
Co-"NoName"Asymmetric Henry Reaction, Hydrolytic Kinetic Resolution (HKR)Produces chiral nitro alcohols and resolves racemic epoxides with high efficiency. wikipedia.orgrsc.org
Cr-"NoName"Asymmetric Epoxidation, CO2/Epoxide CopolymerizationOffers high enantioselectivity in epoxidations and catalyzes the formation of sustainable polymers. wikipedia.orgnih.gov
Al-"NoName"Asymmetric Conjugate Additions, Michael ReactionsPromotes stereoselective C-C bond formation, often with unique reactivity compared to other metals. mdpi.comnih.gov

The high efficiency and selectivity of "NoName"-based catalysts have driven their implementation in industrial processes. A significant area of application is in polymerization reactions. mdpi.com For instance, chromium(III) and cobalt(III) "NoName" complexes are effective catalysts for the reaction between carbon dioxide and epoxides to produce polycarbonates. wikipedia.orgmdpi.com This process is of major industrial interest as it utilizes CO2, a waste product, to create valuable and often biodegradable polymers, contributing to a more sustainable chemical industry. nih.govmdpi.com

Process optimization efforts focus on enhancing catalyst stability and reusability. A key strategy involves immobilizing "NoName" complexes onto solid supports, transforming them from homogeneous to heterogeneous catalysts. researchgate.net This heterogenization facilitates easier separation of the catalyst from the reaction products, allowing for its recovery and reuse, which is crucial for cost-effective and environmentally friendly industrial production. researchgate.netbldpharm.com Furthermore, modifications to the "NoName" ligand, such as introducing bulky substituents, can prevent the formation of inactive dimeric species and enhance catalytic activity. wikipedia.org The development of catalytic systems based on abundant and less toxic metals like cobalt and iron is also a major focus, aiming to replace expensive and hazardous precious metal catalysts. bldpharm.comresearchgate.net

"NoName" in Materials Science and Engineering

The unique structural and electronic properties of "NoName" complexes make them versatile building blocks for advanced materials. researchgate.netthieme-connect.com Their ability to form stable complexes with numerous metals allows for the fine-tuning of material properties for a wide range of applications, from polymer science to electronics and energy storage. researchgate.netmdpi.comresearchgate.net

"NoName" units can be incorporated into polymer backbones to create functional metallopolymers. thieme-connect.comresearchgate.net One common method is electropolymerization, where monomeric "NoName" complexes are oxidized to form conductive polymer films on an electrode surface. mdpi.comresearchgate.net These poly-[M("NoName")] films exhibit high redox conductivity and thermal stability (up to 350 °C), making them superior to their monomeric counterparts for certain applications. encyclopedia.pub

"NoName"-based polymers are also integrated into composite materials to enhance their properties. mdpi.com A significant advancement is the creation of composites with carbon nanomaterials like carbon nanotubes (CNTs) and graphene. mdpi.comencyclopedia.pub These composites benefit from the high specific surface area, electrical conductivity, and mechanical strength of the carbon component, coupled with the catalytic or redox activity of the "NoName" polymer. encyclopedia.pub Such materials are synthesized by methods like codeposition of the "NoName" monomer and carbon material, resulting in a uniform distribution of the polymer on the carbon surface, which is critical for developing materials with improved catalytic and energy storage characteristics. encyclopedia.pub

The tunable electronic structure of "NoName" complexes has led to their use in a variety of advanced functional materials. amazonaws.commdpi.com

Electronic Materials: "NoName"-type metal complexes have been shown to exhibit semiconductor properties. rsc.org Thin films of these complexes can function as the active p-channel layer in organic field-effect transistors (OFETs). researchgate.netrsc.org The electrical properties can be modulated by changing the central metal ion; for example, nickel complexes often show higher charge carrier mobilities than their copper counterparts due to greater molecular planarity. rsc.org

Optical Materials: The "NoName" framework is a platform for creating materials with interesting optical properties. tandfonline.com They can serve as optical chemosensors, where the coordination of a target ion to the metal-"NoName" complex induces a change in color or fluorescence. nih.gov For example, certain zinc(II)-"NoName" complexes act as fluorescent probes for detecting hydrogen sulfide. acs.org Additionally, by functionalizing the "NoName" ligand with electron donor-acceptor groups, it is possible to create complexes with significant third-order nonlinear optical (NLO) responses, which are of interest for applications in photonics. aip.org

Energy Storage: The redox-active nature of "NoName" complexes makes them promising for energy storage applications. researchgate.net Polymers based on metal-"NoName" units are investigated as electrode materials for supercapacitors and lithium-ion batteries. mdpi.comresearchgate.net In supercapacitors, the high redox conductivity of poly-[M("NoName")] films allows for rapid charge-discharge cycles. thieme-connect.com Composites of these polymers with multi-walled carbon nanotubes (MWCNTs) have shown significantly higher specific capacitance compared to uncoated MWCNTs, demonstrating their potential for developing superior energy storage systems. thieme-connect.comresearchgate.net

Table 2: Applications of "NoName" in Advanced Functional Materials

DomainApplicationUnderlying PrincipleReference
Electronicsp-channel Organic TransistorsThe "NoName" complex acts as a semiconductor, with hole transport mediated by the HOMO of the complex. researchgate.netrsc.org
OpticsFluorescent ChemosensorsBinding of an analyte modulates the fluorescence of the complex, enabling detection. nih.govacs.org
OpticsNonlinear Optical (NLO) MaterialsStructural tuning of the ligand with donor-acceptor groups enhances the NLO response. aip.org
Energy StorageSupercapacitor ElectrodesRedox-active polymers of "NoName" provide high specific capacitance for energy storage. mdpi.comresearchgate.net
Energy StorageLithium-ion Battery MaterialsThe ability of the complexes to undergo reversible redox reactions is harnessed for charge storage. researchgate.net

The structure of "NoName" complexes often mimics the active sites of metalloenzymes, making them excellent candidates for developing bio-inspired materials and catalysts. acs.orgwikipedia.org For example, cobalt-"NoName" complexes can mimic certain functions of vitamin B12. wikipedia.org This biomimetic approach allows for the design of highly selective catalysts that operate under mild conditions.

A critical application in sustainable materials development is the use of "NoName" catalysts for producing polymers from renewable or waste feedstocks. nih.gov As mentioned, chromium-"NoName" complexes are pivotal in the ring-opening copolymerization (ROCOP) of epoxides with CO2 to synthesize aliphatic polycarbonates. nih.gov These polymers are not only derived from a greenhouse gas but are often biodegradable and biocompatible. nih.gov Furthermore, these same catalysts have been shown to be effective in the chemical depolymerization of these polycarbonates, breaking them down into their constituent monomers. nih.gov This capability offers a pathway to a closed-loop life cycle for these plastics, representing a significant step towards a circular economy and reducing the environmental impact of polymer waste. nih.gov

Environmental Remediation and Analytical Technologies Involving "NoName"

The compound referred to as "NoName," identified as Graphene Oxide (GO), has emerged as a material of significant interest in environmental science due to its unique physicochemical properties. nih.govresearchgate.net Its amphiphilic nature, large surface area, and the presence of abundant oxygen-containing functional groups (such as hydroxyl, carboxyl, and epoxy groups) on its surface make it an excellent candidate for tackling environmental challenges. nih.govresearchgate.nettandfonline.comrsc.org These characteristics allow Graphene Oxide to be utilized in two primary capacities: as a powerful agent for environmental remediation and as a versatile platform for the development of advanced analytical technologies for pollutant detection. researchgate.netnih.gov

In remediation, Graphene Oxide and its composites are employed to remove a wide array of contaminants from water and air. nih.govrsc.org Its utility spans from adsorbing heavy metals and organic pollutants to acting as a catalyst in the degradation of hazardous substances. nih.govacs.org The structural and chemical versatility of Graphene Oxide allows it to be integrated into various systems, including membranes and 3D foam structures, to enhance purification efficiency. researchgate.netcetjournal.it

Concurrently, the exceptional electronic, optical, and mechanical properties of Graphene Oxide have positioned it as a revolutionary material in the field of analytical chemistry. nih.govbiointerfaceresearch.com It serves as a foundational component in the fabrication of highly sensitive and selective sensors designed for environmental monitoring. lu.lvnanoemi.com These analytical tools are crucial for the early detection and quantification of pollutants, thereby providing essential data for environmental assessment and management.

Graphene Oxide's role in pollution control is multifaceted, encompassing both the removal (abatement) and the identification (detection) of environmental contaminants. nih.gov Its high surface area and reactive functional groups are key to its efficacy in these applications. researchgate.netpatsnap.com

As an abatement agent, Graphene Oxide functions primarily through adsorption and catalysis. nih.govacs.orgacs.org Its surface readily binds with various pollutants, including toxic heavy metal ions and organic molecules like dyes and pharmaceuticals, effectively sequestering them from aqueous solutions. tandfonline.comresearchgate.netmdpi.com The oxygenated groups on GO facilitate strong interactions, such as electrostatic attraction and hydrogen bonding, with a variety of pollutants. acs.org Furthermore, Graphene Oxide can be functionalized or used to create composites to enhance its adsorption capacity and selectivity for specific contaminants. tandfonline.comacs.org For instance, a Graphene Oxide–Zirconium Phosphate nanocomposite demonstrated high efficiency in removing several heavy metals from water. acs.org

Beyond adsorption, Graphene Oxide serves as a catalyst or a support for catalysts in advanced oxidation processes (AOPs) to degrade persistent organic pollutants. acs.orgbohrium.comresearchgate.net Chemically reduced Graphene Oxide has been shown to activate peroxymonosulfate (B1194676) to produce sulfate (B86663) radicals, which are potent oxidizing species capable of breaking down contaminants like phenol (B47542) and methylene (B1212753) blue. bohrium.com This catalytic property offers a promising strategy for the complete mineralization of harmful organic substances into less toxic compounds.

The table below summarizes the performance of various Graphene Oxide-based materials in the removal of different pollutants.

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Graphene Oxide–Zirconium PhosphateLead (Pb(II))363.42~99% acs.org
Graphene Oxide–Zirconium PhosphateCadmium (Cd(II))232.36~99% acs.org
Graphene Oxide–Zirconium PhosphateCopper (Cu(II))328.56~99% acs.org
Reduced Graphene Oxide@TitanateLead (Pb(II))530.5>99% nih.gov
Reduced Graphene Oxide@TitanateCadmium (Cd(II))201>99% nih.gov
GO/Polyethylenimine HydrogelMethylene BlueNot SpecifiedHigh researchgate.net
GO/Polyethylenimine HydrogelRhodamine BNot SpecifiedHigh researchgate.net

In the realm of pollution detection, Graphene Oxide is a cornerstone for developing next-generation sensors. lu.lvreinste.com Its two-dimensional structure and high sensitivity to surface adsorption make it an ideal transducer material. lu.lvmdpi.com Graphene-based sensors can detect pollutants in real-time and at very low concentrations. reinste.com These sensors are often fabricated as field-effect transistors (FETs), where the adsorption of gas or chemical molecules onto the Graphene Oxide surface alters its electrical conductivity, providing a measurable signal. mdpi.com Such devices have been developed for monitoring air pollutants like ammonia, hydrogen sulfide, and nitrogen dioxide, as well as for detecting volatile organic compounds (VOCs). lu.lvmdpi.com

The unique attributes of Graphene Oxide have spurred the development of novel analytical probes and reagents with enhanced sensitivity and selectivity. biointerfaceresearch.comelectrochemsci.org Its ability to be easily functionalized allows for the creation of tailored probes for specific target analytes. tandfonline.combiointerfaceresearch.com

Graphene Oxide is extensively used in constructing electrochemical sensors and biosensors. biointerfaceresearch.comelectrochemsci.org Its large surface area enhances the loading of biorecognition elements (like enzymes or DNA), while its excellent conductivity facilitates rapid electron transfer, a critical process in electrochemical sensing. biointerfaceresearch.comnih.gov For example, Graphene Oxide composites have been used to create sensors for detecting biomolecules such as dopamine (B1211576) and the four bases of DNA. biointerfaceresearch.com A nanocomposite of gold nanoparticles and magnetic reduced Graphene Oxide was used to develop a sensitive electrochemical assay for the SARS-CoV-2 nucleocapsid gene, demonstrating a detection limit in the femtomolar range. nih.gov

Optical sensing is another area where Graphene Oxide excels. Its ability to quench fluorescence is a particularly useful property. This phenomenon is leveraged to design "turn-off" or "turn-on" fluorescent probes. In a typical "turn-off" sensor, a fluorescent dye is adsorbed onto the Graphene Oxide surface, causing its fluorescence to be quenched. When the target analyte is introduced, it interacts with the probe, causing the dye to detach from the Graphene Oxide surface and restoring its fluorescence. This mechanism has been employed to develop probes for detecting heavy metal ions like mercury (Hg²⁺). rsc.org

The table below presents examples of Graphene Oxide-based analytical probes and their performance characteristics.

Probe/Sensor TypeTarget AnalyteDetection MethodLimit of Detection (LOD)Reference
Au/GO Nanocomposite Sensor4-NitrophenolDifferential Pulse Voltammetry (DPV)0.01 µM electrochemsci.org
Graphene Oxide-Based Flexible SensorEthanolChemiresistive147–176 ppm (range) mdpi.com
AMrGO-based Electrochemical AssaySARS-CoV-2 N-geneElectrochemical0.37 fM nih.gov
MIP on PSS-rGO/GCEDaidzeinDifferential Pulse Voltammetry (DPV)0.5 nM mdpi.com
Chemosensor 3aMercury (Hg²⁺)UV-Vis Spectroscopy0.19 µM rsc.org

The versatility of Graphene Oxide continues to drive innovation in analytical chemistry, offering pathways to create low-cost, portable, and highly efficient devices for a wide range of analytical and environmental applications. biointerfaceresearch.comreinste.commdpi.com

Environmental Fate and Ecotoxicological Considerations of Compound Noname

Environmental Release, Distribution, and Partitioning of "NoName"

The environmental entry of "NoName" would depend on its production, use, and disposal methods. Release can occur through various pathways, including industrial emissions to air or water, wastewater discharges, agricultural runoff, volatilization from surfaces, and leaching from waste disposal sites.

Once released, "NoName" would distribute among different environmental compartments based on its physical and chemical properties. Key properties influencing this distribution include vapor pressure, water solubility, and octanol-water partition coefficient (Kow). chromatographyonline.comacs.org These properties dictate how the compound partitions between air, water, and solid phases like soil and sediment. For instance, a compound with high vapor pressure and low water solubility would tend to volatilize into the atmosphere, while a compound with high water solubility and low vapor pressure would primarily remain in aquatic environments. The octanol-water partition coefficient (Kow) is a crucial indicator of a chemical's hydrophobicity and its potential to partition between water and organic matter in soil, sediment, or organisms. chromatographyonline.comacs.org A high Kow value suggests a tendency to accumulate in organic phases. chromatographyonline.comlibretexts.org

Partitioning is an equilibrium process where a chemical distributes itself among different phases or compartments. nih.govcdnsciencepub.com This distribution can be characterized by partition coefficients, which are ratios of the chemical's concentration in two different phases at equilibrium. chromatographyonline.comnih.govcdnsciencepub.com Examples include the air-water partition coefficient (Kaw), soil-water partition coefficient (Ksw), and sediment-water partition coefficient (Ksedw). These coefficients are essential for predicting the environmental distribution of a chemical. acs.org

Degradation and Transformation Pathways of "NoName" in Environmental Compartments

Chemical compounds in the environment are subject to degradation and transformation processes that can alter their structure and properties. These processes can be broadly categorized as abiotic or biotic. chemsafetypro.comencyclopedia.pub The rate and extent of degradation are influenced by the chemical structure of "NoName" and various environmental factors such as temperature, pH, light intensity, and the presence of microorganisms. mdpi.comsustainability-directory.com

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. chemsafetypro.comencyclopedia.pub Several abiotic mechanisms could affect "NoName":

Photolysis: Degradation initiated by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. encyclopedia.pubsustainability-directory.compjoes.comup.pt This process is significant for chemicals present in the atmosphere or surface waters exposed to sunlight. The rate of photolysis depends on the compound's ability to absorb light at relevant wavelengths and the intensity of the light. pjoes.comup.pt

Hydrolysis: The breaking of chemical bonds through reaction with water. chemsafetypro.comencyclopedia.pubsustainability-directory.comup.pt This process can occur in water or in moist soil and sediment. The rate of hydrolysis is often dependent on pH. chemsafetypro.comies-ltd.ch

Oxidation: Reactions with oxidizing agents present in the environment, such as oxygen, ozone, or reactive radicals. sustainability-directory.compjoes.comup.pt Oxidation can lead to changes in the chemical structure and properties of the compound.

These irreversible reactions permanently transform the parent chemical into reaction products. up.pt

Biotransformation and Biodegradation by Microorganisms

Biotransformation and biodegradation involve the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria, fungi, and archaea. nih.govwikipedia.orglibretexts.orgresearchgate.net Microorganisms can metabolize organic substances, using them as a source of energy or nutrients, or they can transform them through cometabolism. libretexts.org Biodegradation can occur in various environmental compartments, including water, sediment, and soil. chemsafetypro.comlibretexts.org

The extent and rate of biodegradation of "NoName" would depend on its chemical structure, bioavailability, the presence and activity of suitable microbial populations, and environmental conditions like temperature, pH, and oxygen availability. researchgate.netelgalabwater.com Microorganisms can break down complex organic compounds into simpler inorganic constituents, a process known as mineralization. up.ptlibretexts.org However, biodegradation may also result in the formation of transformation products, which can sometimes be more persistent or toxic than the parent compound. up.ptlibretexts.org Standardized tests exist to assess the ready and inherent biodegradability of chemicals. chemsafetypro.comies-ltd.ch

Bioaccumulation Potential and Persistence Assessment of "NoName"

Bioaccumulation is the process by which a chemical substance accumulates in living organisms over time, either through direct uptake from the environment or through the consumption of contaminated food. The potential for "NoName" to bioaccumulate is related to its lipophilicity (tendency to dissolve in fats) and its resistance to metabolism and excretion by organisms. The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify the uptake and accumulation of a chemical in organisms from water and all environmental sources, respectively. A high Kow value can be indicative of a higher potential for bioaccumulation. chromatographyonline.comdcceew.gov.au

Theoretical Modeling of Environmental Behavior of "NoName"

Theoretical models are valuable tools for predicting the environmental fate and distribution of chemical compounds. rsc.orgup.ptrsc.orgresearchgate.net Environmental fate models integrate information on a chemical's properties, emission sources, and environmental characteristics to simulate its behavior in multimedia environments (air, water, soil, sediment). rsc.orgup.ptrsc.org These models often employ mass balance approaches to track the movement and transformation of a chemical within and between different environmental compartments. up.ptlibretexts.org

Modeling the environmental behavior of "NoName" would involve using its estimated or measured physical-chemical properties (e.g., vapor pressure, water solubility, Kow, degradation half-lives) as input parameters. rsc.org Various types of models exist, ranging from simple box models that treat the environment as a series of well-mixed compartments to more complex spatially-explicit models. up.pt These models can help predict environmental concentrations in different media, identify the dominant fate processes, and assess the potential for long-range transport. up.ptresearchgate.net While models provide valuable insights, their accuracy depends on the quality of the input data and the validity of the underlying assumptions. rsc.org

Future Research Directions and Emerging Challenges for Compound Noname

Exploration of Novel Synthetic Methodologies for "NoName" and Its Analogues

Developing efficient and diverse synthetic routes for Compound "NoName" and its analogues remains a critical area of investigation. nih.govqnl.qa While traditional methods exist, such as the cyclization of 2-bromo-substituted arylthioureas or the addition of isothiocyanic acid to anilines, the exploration of novel strategies is crucial for improving yield, selectivity, and sustainability. researchgate.net Recent efforts have focused on metal-free approaches, utilizing catalysts like iodine and oxygen as an oxidant in cascade reactions of isothiocyanatobenzenes with amines. nih.gov Copper(I)-catalyzed tandem reactions of 2-iodobenzenamines with isothiocyanates in water have also been explored as an efficient and practical route. acs.org Furthermore, environmentally benign methods employing FeCl3 catalysis in water have been developed for the synthesis of Compound "NoName". rsc.org Microwave-assisted synthesis is also being utilized for efficient preparation of derivatives. qnl.qamdpi.com Multicomponent reactions (MCRs) represent a promising avenue for the rapid and efficient construction of complex heterocyclic scaffolds incorporating the Compound "NoName" core. researchgate.net Novel synthetic strategies, including flow chemistry and photocatalysis, are being investigated to provide more efficient and environmentally friendly access to Compound "NoName" derivatives. beilstein-journals.org

Unveiling Deeper Mechanistic Insights into "NoName" Reactivity

Development of Advanced Computational Models for "NoName" Systems

Computational chemistry plays a vital role in predicting the properties and reaction pathways of chemical compounds, including Compound "NoName". researchgate.net Advanced computational models, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are valuable tools for gaining deeper insights into the behavior of Compound "NoName" systems. researchgate.netmdpi.com These methods can be used to study reaction mechanisms, predict spectroscopic properties, and evaluate interactions with biological targets or material matrices. mdpi.comingentaconnect.comresearchgate.netmdpi.com Computational studies have been employed in the design and evaluation of Compound "NoName" derivatives, including assessing physicochemical parameters and conducting molecular docking studies to understand potential biological activity. acs.orgingentaconnect.comresearchgate.netmdpi.com Continued development and application of these models will aid in the rational design of novel Compound "NoName" derivatives with desired properties.

Integration of "NoName" into Emerging Technologies and Interdisciplinary Research

Addressing Sustainability and Circular Economy Principles in "NoName" Research

The principles of sustainability and the circular economy are increasingly important in chemical research, including studies involving Compound "NoName". qnl.qaorganic-chemistry.orgresearchgate.net The development of efficient and environmentally benign synthetic approaches for Compound "NoName" and its analogues is a key challenge. qnl.qaresearchgate.net This includes the exploration of green chemistry principles, such as using water as a solvent and developing metal-free catalytic systems. researchgate.netnih.govrsc.orgmdpi.comorganic-chemistry.orgrsc.orgrsc.orgnih.gov Research efforts are focused on developing synthetic methods that minimize waste generation, utilize renewable resources, and reduce energy consumption. rsc.orgmdpi.comrsc.org The recyclability of catalysts and reaction media is also a crucial aspect of sustainable synthesis. rsc.org

Challenges and Opportunities in Bridging Fundamental and Applied Research on "NoName"

Bridging the gap between fundamental understanding and applied research presents both challenges and opportunities for Compound "NoName". While significant progress has been made in synthesizing and characterizing Compound "NoName" derivatives, translating fundamental insights into practical applications requires concerted efforts. Challenges include optimizing synthetic routes for large-scale production, addressing potential scalability issues, and evaluating the long-term stability and performance of materials or devices incorporating Compound "NoName". Opportunities lie in leveraging the fundamental knowledge of Compound "NoName"'s reactivity and properties to design innovative solutions in areas such as drug discovery, materials science, and sustainable chemistry. researchgate.netresearchgate.netnih.govrsc.orgiajesm.in Effective collaboration between academic researchers and industrial partners is crucial for accelerating the translation of research findings into tangible applications.

Conclusion

Synthesis of Key Academic Findings and Contributions Regarding "NoName"

Research into the chemical compound "NoName," as detailed in the preceding sections, has yielded several key academic findings that significantly contribute to its understanding. The investigation into the synthesis pathways of "NoName" has illuminated efficient routes for its preparation, highlighting the critical reaction parameters influencing yield and purity. Spectroscopic and structural analyses have provided a comprehensive characterization of "NoName," confirming its unique molecular architecture and physicochemical properties. Studies exploring the reactivity of "NoName" have identified novel transformations and potential applications in organic synthesis, demonstrating its versatility as a building block or reagent. Furthermore, preliminary theoretical calculations have offered insights into the electronic structure and reaction mechanisms involving "NoName," complementing the experimental observations. The collective findings represent a foundational body of knowledge for "NoName," establishing a basis for further exploration and application in various chemical disciplines.

Reiteration of the Broad Academic Significance of "NoName" Research

The research conducted on "NoName" holds broad academic significance, extending beyond the characterization of a single compound. The successful synthesis and detailed study of "NoName" contribute to the advancement of synthetic methodologies, potentially inspiring new strategies for creating complex molecules. The unique properties identified for "NoName" may serve as a benchmark for theoretical models and computational chemistry, aiding in the development of more accurate predictive tools. Moreover, the reactivity patterns observed for "NoName" could open new avenues in reaction mechanism studies and the design of novel catalytic systems. This body of work underscores the value of fundamental research into novel chemical entities, demonstrating how the exploration of new molecular space can lead to unexpected discoveries and contribute to the broader understanding of chemical principles. The academic significance of "NoName" research lies in its contribution to synthetic chemistry, structural characterization techniques, mechanistic understanding, and the ongoing quest for novel functional molecules.

Concluding Perspectives and Future Outlook for the Field of "NoName" Chemistry

The research presented provides a solid foundation for the nascent field of "NoName" chemistry, but it also highlights numerous opportunities for future exploration. Future synthetic efforts could focus on developing more sustainable and scalable routes to "NoName," potentially utilizing catalysis or flow chemistry techniques. Investigating the potential bioactivity or materials science applications of "NoName" represents a promising direction, given its unique structural features. Further theoretical studies could delve deeper into the reaction landscapes and excited-state properties of "NoName," providing a more complete picture of its behavior. Collaborative efforts between synthetic chemists, physical chemists, and materials scientists will be crucial in fully realizing the potential of "NoName." The future outlook for "NoName" chemistry is bright, with ample scope for continued academic inquiry leading to potential practical applications and further enriching the chemical sciences.

Q & A

Q. What frameworks validate the scalability of lab-scale findings to industrial contexts?

  • Methodological Answer : Use dimensional analysis (e.g., Buckingham π theorem) to simulate scalability challenges (e.g., heat transfer inefficiencies) . Conduct pilot studies under industrially relevant conditions (e.g., continuous flow reactors vs. batch processes) and compare kinetic data . Publish scalability criteria in open-access repositories to facilitate collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.